B1576863 Phylloseptin-P1

Phylloseptin-P1

Cat. No.: B1576863
Attention: For research use only. Not for human or veterinary use.
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Description

Phylloseptin-P1 is a cationic antimicrobial peptide (AMP) composed of 19 amino acids, originally identified in the skin secretions of the neotropical leaf frog Pithecopus palliatus . This peptide is part of the innate immune defense of anurans (frogs and toads), which thrive in microbially dense environments and rely on a rich arsenal of bioactive peptides in their skin secretions for protection against bacterial and fungal pathogens . As with many amphibian AMPs, this compound is believed to adopt an amphipathic α-helical conformation, a feature that enables it to interact with and disrupt microbial membranes . The proposed mechanism of action for such peptides involves initial electrostatic interactions between the cationic peptide and the anionic phospholipids of bacterial membranes, followed by integration into the lipid bilayer. This can lead to membrane permeabilization and cell lysis through various models, including the carpet-like or toroidal pore mechanisms . The global per-residue confidence score (pLDDT) for a computed structure model of this compound is 83.59, indicating a confident prediction of its structure . AMPs like this compound represent a promising area of research for developing novel therapeutic agents, particularly in the fight against antibiotic-resistant bacteria . This product is intended for research purposes only.

Properties

bioactivity

Antimicrobial

sequence

LSLIPHAINAVSAIAKHF

Origin of Product

United States

Structural Biology of Phylloseptin P1

General Structural Features of Phylloseptin Peptides

Phylloseptin peptides, including Phylloseptin-P1, share a set of common structural features that define them as a distinct family of AMPs. nih.govcapes.gov.brembrapa.br These characteristics are crucial for their interaction with microbial membranes and subsequent antimicrobial action.

Amino Acid Residue Length and Conserved Sequence Motifs (e.g., N-terminal FLSL{I/L}P)

Phylloseptin peptides are relatively short, typically consisting of 19 to 21 amino acid residues. nih.govcapes.gov.brmdpi.com A defining characteristic of this family is a highly conserved N-terminal sequence motif, FLSL{I/L}P. mdpi.commdpi.com This conserved region is thought to be critical for the peptide's function. mdpi.com For instance, this compound, isolated from the skin secretion of the Brazilian tree-frog Phyllomedusa hypochondrialis, is a 19-amino-acid peptide with the sequence FLSLIPHAINAVSAIAKHN-NH2. nih.govcapes.gov.brembrapa.br

The table below provides the amino acid sequences of this compound and other related phylloseptin peptides, highlighting the conserved N-terminal motif.

Peptide NameAmino Acid SequenceLength
This compound FLSLIPHAINAVSAIAKHN-NH2 19
Phylloseptin-P2FLSLIPHAINAVSAIAKHH-NH219
Phylloseptin-P3FLSLIPHAINAVSAIASKH-NH219
Phylloseptin-PV1FLSLIPHAINAVSAIAKHG-NH219
Phylloseptin-PTFLSLIPHAINAVSAIAKHH-NH219

This table showcases the primary structure of this compound in comparison to other members of the phylloseptin family, emphasizing the conserved N-terminal sequence.

C-terminal Amidation

A common post-translational modification observed in many AMPs, including all known phylloseptins, is C-terminal amidation. nih.govcapes.gov.brmdpi.com This modification, where the C-terminal carboxylic acid is replaced by an amide group, is crucial for the biological activity of these peptides. The amidation is accomplished through the enzymatic action on a C-terminal Glycine (G) residue in the peptide precursor, which serves as an amide donor. mdpi.comfrontiersin.org C-terminal amidation is believed to enhance the helical stability of the peptides on membrane surfaces and increase their cationicity, which in turn improves their antimicrobial activities. mdpi.com

Secondary and Tertiary Structure Elucidation

The three-dimensional structure of this compound is critical to its function, and various biophysical techniques have been employed to elucidate its secondary and tertiary structures, particularly in environments that mimic biological membranes.

Alpha-Helical Conformation in Membrane-Mimetic Environments

In aqueous solutions, this compound and other phylloseptins typically exist in a random coil conformation. nih.gov However, upon interaction with membrane-mimetic environments, such as organic solvents (e.g., trifluoroethanol or TFE), sodium dodecyl sulfate (B86663) (SDS) vesicles, or phospholipid micelles, they undergo a significant conformational change to adopt an α-helical structure. embrapa.brmdpi.comfrontiersin.orgnih.gov This transition to an α-helical conformation is a key step in their mechanism of action, allowing them to insert into and disrupt microbial cell membranes. frontiersin.org Circular dichroism (CD) spectroscopy studies have confirmed the high helical content of phylloseptins in such environments. nih.gov

Amphipathic Nature and Spatial Arrangement of Residues

The α-helical structure of this compound is amphipathic, meaning it has distinct hydrophobic and hydrophilic faces. embrapa.brfrontiersin.org The hydrophobic residues are spatially arranged on one side of the helix, while the polar and positively charged residues are on the opposite side. embrapa.br This amphipathic arrangement is crucial for the peptide's interaction with the lipid bilayer of cell membranes. The hydrophobic face interacts with the non-polar acyl chains of the membrane lipids, while the hydrophilic, positively charged face interacts with the negatively charged components of microbial membranes, such as phospholipids (B1166683) and teichoic acids. embrapa.brfrontiersin.org This electrostatic interaction is a key determinant of the peptide's selectivity for microbial cells over host cells. frontiersin.org

Solution Nuclear Magnetic Resonance (NMR) Spectroscopy Studies

Solution Nuclear Magnetic Resonance (NMR) spectroscopy has been a powerful tool in determining the three-dimensional structure of this compound and its analogs in membrane-mimetic environments. nih.govdoi.org Two-dimensional NMR experiments, such as TOCSY and NOESY, have been used to determine the solution structures of phylloseptins in a mixture of TFE-d2/H2O. embrapa.br These studies have provided detailed insights into the helical segments of the peptides. For Phylloseptin-1 (B1576951) (PS-1), the helical conformation encompasses residues 5–18. nih.govnih.gov

Solid-state NMR spectroscopy has also been employed to study the topology of phylloseptins within oriented phospholipid bilayers. nih.govnih.gov These studies have revealed that phylloseptins align parallel to the membrane surface, with their amphipathic helices positioned to expose the charged residues to the aqueous phase. nih.govnih.gov Specifically for Phylloseptin-1, a slight tilt angle of 8° from a perfect in-plane alignment is observed, which is thought to ensure better exposure of the Lysine-17 side chain to water. nih.govnih.gov

The following table summarizes the key structural features of this compound.

Structural FeatureDescription
Primary Structure 19 amino acid residues with the sequence FLSLIPHAINAVSAIAKHN-NH2. nih.govcapes.gov.brembrapa.br
Conserved Motif Contains the highly conserved N-terminal motif FLSLIP. nih.govfrontiersin.org
Post-Translational Modification C-terminally amidated. nih.govcapes.gov.brmdpi.com
Secondary Structure Adopts an α-helical conformation in membrane-mimetic environments. mdpi.comfrontiersin.orgnih.gov
Tertiary Structure Exhibits an amphipathic character with distinct hydrophobic and hydrophilic faces. embrapa.brfrontiersin.org
NMR Structure The helical segment in membrane-mimetic solution involves residues 5-18. nih.govnih.gov In lipid bilayers, it aligns parallel to the membrane surface with a slight tilt. nih.govnih.gov

This interactive table provides a concise summary of the structural biology of this compound.

Solid-State NMR and X-ray Diffraction for Membrane-Bound Structures

Solid-state Nuclear Magnetic Resonance (ssNMR) spectroscopy is a powerful tool for determining the structure and orientation of peptides bound to lipid bilayers, providing atomic-level insights that are often inaccessible through other methods. nih.govuniversiteitleiden.nlfrontiersin.org For phylloseptins, ssNMR studies on oriented phospholipid bilayers have been instrumental in characterizing their membrane-bound conformations. nih.gov These studies often utilize mechanically or magnetically aligned lipid bilayers to mimic the cell membrane, allowing for the determination of the peptide's helical orientation relative to the membrane normal. acs.org

While specific high-resolution X-ray diffraction data for this compound in a membrane-bound state is not extensively documented in the provided context, this technique is a cornerstone of structural biology for obtaining atomic-resolution structures of molecules that can be crystallized. For membrane-active peptides, co-crystallization with lipids or detergents can sometimes yield structural information. However, the dynamic nature of peptide-membrane interactions often makes crystallization challenging.

Oriented circular dichroism (OCD) complements ssNMR by providing information about the secondary structure and the tilt angle of the peptide's helical axis with respect to the membrane. nih.gov For phylloseptin family members, solution-state NMR in membrane-mimicking environments like trifluoroethanol/water mixtures has shown good agreement with circular dichroism data regarding helical content, providing a foundational understanding of their structure in hydrophobic settings. nih.gov

Biophysical Characterization of Peptide-Membrane Interactions

The interaction of this compound with cell membranes is a complex process governed by fundamental biophysical principles. Understanding these interactions is key to deciphering its mechanism of action. nih.gov

Role of Hydrophobicity and Cationicity in Membrane Association

The antimicrobial activity of peptides like this compound is intrinsically linked to their physicochemical properties, primarily their hydrophobicity and net positive charge (cationicity). frontiersin.orgcdnsciencepub.com

Cationicity : Phylloseptins are cationic peptides, a feature that facilitates their initial electrostatic attraction to the negatively charged components of microbial cell membranes, such as phosphatidylglycerol (PG) and cardiolipin. nih.govmdpi.comresearchgate.net This initial binding is a crucial first step, concentrating the peptide on the cell surface. nih.gov The net positive charge of these peptides typically ranges from +2 to +9. mdpi.com

Hydrophobicity : Following the initial electrostatic interaction, the hydrophobic residues of the peptide insert into the nonpolar acyl chain region of the lipid bilayer. frontiersin.orgarxiv.org This insertion is a thermodynamically favorable process driven by the hydrophobic effect. The balance between hydrophobicity and cationicity is critical; excessive hydrophobicity can lead to non-specific interactions and toxicity towards host cells, such as hemolysis. frontiersin.org this compound and its analogs contain a significant proportion of hydrophobic amino acids, which contribute to their potent membrane-disrupting activities. frontiersin.org

The amphipathic nature of these peptides, meaning they have distinct hydrophobic and hydrophilic faces, allows them to align at the membrane interface, a prerequisite for their disruptive action. cdnsciencepub.comarxiv.org The table below summarizes key physicochemical properties of this compound that are central to its membrane interactions.

PropertyDescriptionRole in Membrane Interaction
Cationicity Net positive charge due to basic amino acid residues (e.g., Lysine, Arginine).Mediates initial electrostatic attraction to negatively charged microbial membranes.
Hydrophobicity Presence of nonpolar amino acid residues.Drives the insertion of the peptide into the hydrophobic core of the lipid bilayer.
Amphipathicity Segregation of hydrophobic and hydrophilic residues into distinct faces of the secondary structure (e.g., α-helix).Facilitates the alignment of the peptide at the membrane-water interface and subsequent membrane disruption.

Membrane Permeabilization Mechanisms (e.g., Toroidal Pore Model, Carpet Model)

Once associated with the membrane, antimicrobial peptides like this compound can permeabilize it through several proposed mechanisms, leading to the leakage of cellular contents and ultimately, cell death. nih.govnih.gov The specific model depends on factors such as peptide concentration, lipid composition of the membrane, and the peptide's own structural characteristics. nih.gov The primary models include the barrel-stave, toroidal pore, and carpet models. nih.govsci-hub.se

Toroidal Pore Model : In this model, the peptides insert into the membrane and induce the lipid monolayers to bend continuously from the outer leaflet to the inner leaflet, forming a pore that is lined by both the peptides and the lipid head groups. nih.govnih.gov This process causes significant disruption to the membrane structure. nih.gov The peptide-to-lipid ratio is a critical factor; at lower ratios, peptides may lie parallel to the membrane surface, but as the concentration increases, they can insert and form these pores. nih.gov

Carpet Model : In the carpet model, the peptides accumulate on the surface of the membrane, forming a "carpet-like" layer. nih.govresearchgate.net This initial binding is driven by electrostatic interactions. researchgate.net Once a threshold concentration is reached, the peptides disrupt the membrane in a detergent-like manner, leading to the formation of micelles and the eventual disintegration of the membrane. acs.orgresearchgate.net This mechanism does not necessarily involve the formation of discrete, stable pores. researchgate.net Some studies suggest that the carpet model can be an extension of the toroidal pore mechanism. acs.org

The action of phylloseptins is often described by these models, where they first bind to the membrane surface and, upon reaching a sufficient concentration, induce permeabilization that can be consistent with either the toroidal pore or carpet-like disruption. frontiersin.org

ModelDescriptionKey Characteristics
Toroidal Pore Model Peptides insert into the membrane, inducing lipid monolayers to bend and form a pore lined by both peptides and lipid head groups.Pore formation, membrane curvature, involvement of lipids in the pore lining.
Carpet Model Peptides accumulate on the membrane surface and, at a threshold concentration, cause detergent-like disruption and micellization.No stable pore formation, membrane disintegration, high peptide concentration required.

Mechanistic Investigations of Phylloseptin P1 Biological Actions

Cellular and Subcellular Targets

Phylloseptin-P1, a member of the phylloseptin family of antimicrobial peptides (AMPs), exerts its biological effects primarily by targeting and disrupting the integrity of cellular membranes. This action is initiated through a series of interactions at the molecular level, leading to compromised cell function and, ultimately, cell death.

Interaction with Anionic Microbial Membranes

The initial and critical step in the mechanism of this compound is its electrostatic interaction with the negatively charged components of microbial cell membranes. frontiersin.orgexplorationpub.comresearchgate.net Microbial surfaces, in contrast to most eukaryotic cells, are rich in anionic molecules. In Gram-negative bacteria, this includes lipopolysaccharides (LPS), while in Gram-positive bacteria, it involves teichoic and lipoteichoic acids. explorationpub.comnih.gov Fungal membranes also present a net negative charge due to components like phosphomannan. nih.gov

This compound is a cationic peptide, meaning it carries a net positive charge. cdnsciencepub.com This positive charge is a key determinant of its initial attraction and binding to the anionic microbial membrane. mdpi.com This electrostatic interaction facilitates the accumulation of peptide molecules on the bacterial cell surface, a prerequisite for its subsequent disruptive actions. explorationpub.com The peptide's amphipathic nature, possessing both hydrophobic and hydrophilic regions, further drives its association with the lipid bilayer. nih.govresearchgate.net

Solid-state NMR studies on related phylloseptin peptides (PS-1, -2, and -3) have revealed that they align in an in-plane orientation on the membrane surface. nih.govnih.gov This alignment positions their charged residues to interact favorably with the aqueous environment and the polar headgroups of the phospholipids (B1166683), while the hydrophobic residues can begin to interact with the nonpolar acyl chains of the membrane interior. nih.govnih.gov

Disruption of Membrane Integrity and Permeability

Following the initial binding, this compound disrupts the structural integrity of the microbial membrane, leading to increased permeability. frontiersin.orgresearchgate.net This disruption is a concentration-dependent process. nih.gov At a critical threshold concentration of the peptide on the membrane surface, a significant perturbation of the lipid packing occurs. researchgate.netresearchgate.net

Several models have been proposed to describe the membrane-disrupting mechanisms of antimicrobial peptides, including the "barrel-stave," "toroidal pore," and "carpet" models. researchgate.netresearchgate.net Evidence for phylloseptins suggests a mechanism consistent with the "carpet" model. researchgate.netresearchgate.net In this model, the peptides accumulate on the membrane surface, and once a threshold concentration is reached, they cause a detergent-like effect, leading to the disintegration of the membrane into micelles or the formation of transient pores. researchgate.netresearchgate.netscispace.com This action leads to the leakage of intracellular contents and the dissipation of the membrane potential, which is crucial for cellular processes. biomol.com

Biophysical studies using techniques like differential scanning calorimetry have shown that phylloseptins can disrupt the acyl chain packing of anionic lipid bilayers, leading to the formation of distinct peptide-rich and lipid-rich phases. researchgate.net This phase separation can create local cracks and ultimately lead to the disintegration of the microbial membrane. researchgate.net The ability of this compound to permeabilize target cell membranes has been demonstrated in studies showing its effectiveness against various microorganisms, including drug-resistant strains. frontiersin.orgnih.gov

Effects on Intracellular Processes (e.g., Biosynthetic Pathways)

While the primary target of this compound is the cell membrane, the consequences of membrane disruption extend to vital intracellular processes. The loss of membrane integrity leads to the leakage of essential ions and metabolites, and the collapse of the electrochemical gradients necessary for energy production. biomol.com

This disruption of the cell's internal environment inevitably inhibits critical biosynthetic pathways. The synthesis of DNA, RNA, and proteins are all energy-dependent processes that are rapidly halted when the membrane potential is lost and cellular components leak out. nih.govbiomol.com Some antimicrobial peptides have been shown to directly interfere with intracellular targets after translocation across the membrane, such as inhibiting nucleic acid or protein synthesis. nih.govmdpi.comjabonline.in For instance, some AMPs can bind to ribosomes and inhibit mRNA translation. mdpi.com While the primary mechanism of this compound is membrane lysis, the resulting cellular chaos effectively shuts down all essential biosynthetic activities, contributing to rapid cell death. nih.govnih.gov

Selective Targeting Mechanisms

A key attribute of many antimicrobial peptides, including this compound, is their ability to selectively target microbial and cancerous cells while exhibiting lower toxicity towards normal eukaryotic cells. cdnsciencepub.commdpi.com This selectivity is rooted in the fundamental differences in the composition and properties of their respective cell membranes.

Differential Interactions with Microbial vs. Eukaryotic Cell Membranes

In contrast, the outer leaflet of a healthy eukaryotic cell membrane is predominantly composed of zwitterionic phospholipids, such as phosphatidylcholine and sphingomyelin, resulting in a net neutral charge. semanticscholar.orgspandidos-publications.com This lack of a significant negative charge on the surface of normal eukaryotic cells reduces the initial electrostatic attraction and subsequent binding of cationic peptides like this compound. mdpi.com

Furthermore, the presence of cholesterol in eukaryotic membranes, which is generally absent in bacterial membranes, contributes to greater membrane stability and can diminish the disruptive effects of antimicrobial peptides. nih.gov The higher membrane fluidity of cancer cells, which often have lower cholesterol content, can make them more susceptible to AMP-induced disruption. mdpi.com

Role of Membrane Composition (e.g., Phosphatidylserine (B164497) Exposure in Cancer Cells)

The selective action of this compound and other antimicrobial peptides extends to cancer cells, which exhibit distinct membrane properties compared to their non-cancerous counterparts. A crucial difference is the exposure of the anionic phospholipid phosphatidylserine (PS) on the outer leaflet of the plasma membrane of cancer cells. semanticscholar.orgspandidos-publications.comrsc.org In healthy cells, PS is typically sequestered to the inner leaflet of the membrane. semanticscholar.org

This externalization of PS in cancer cells creates a net negative charge on their surface, similar to that of microbial membranes. semanticscholar.orgspandidos-publications.combio-integration.org This anionic surface makes cancer cells a target for cationic antimicrobial peptides like this compound. researchgate.netmdpi.com The electrostatic attraction between the positively charged peptide and the negatively charged PS on the cancer cell surface facilitates binding and subsequent membrane disruption, leading to cancer cell death. semanticscholar.orgspandidos-publications.com This shared characteristic of anionic membrane surfaces between microbial and cancer cells explains the dual antimicrobial and anticancer activities observed for many of these peptides. nih.govspandidos-publications.com

Broad Spectrum Biological Activities of Phylloseptin P1

Antimicrobial Efficacy

Phylloseptin-P1 exhibits broad-spectrum antimicrobial activity, effectively targeting a variety of microorganisms, including bacteria and fungi. uniprot.orgfrontiersin.org The mechanism of action is often associated with the disruption of microbial cell membranes. frontiersin.orgnih.gov

Activity against Gram-Positive Bacteria (e.g., Staphylococcus aureus, MRSA)

This compound has shown potent activity against Gram-positive bacteria. nih.govnih.gov Notably, it is effective against Staphylococcus aureus, including methicillin-resistant Staphylococcus aureus (MRSA), a significant cause of antibiotic-resistant infections. frontiersin.orgnih.gov The peptide's ability to combat such resistant strains highlights its potential as a template for new antimicrobial agents. frontiersin.orgnih.gov

Research has demonstrated that phylloseptins can effectively inhibit the growth of S. aureus and MRSA. frontiersin.orgnih.gov For instance, a related peptide, phylloseptin-PV1, was shown to permeabilize the cell membranes of both S. aureus and MRSA. frontiersin.org Another study on phylloseptin-PT also confirmed its activity against S. aureus. nih.gov

Organism Phylloseptin Peptide Minimum Inhibitory Concentration (MIC) Reference
Staphylococcus aureusPhylloseptin-1 (B1576951) (PSN-1)5 µM nih.gov
Staphylococcus aureusPhylloseptin-PBa8 mg/L mdpi.com
Staphylococcus aureusPhylloseptin-PTaMore potent than PHa nih.gov
Methicillin-resistant Staphylococcus aureus (MRSA)Phylloseptin-PV1Potent activity frontiersin.org
Staphylococcus aureusPhylloseptin-TO22 µM mdpi.com
Methicillin-resistant Staphylococcus aureus (MRSA)Phylloseptin-TO28 µM mdpi.com

Activity against Gram-Negative Bacteria (e.g., Escherichia coli, Pseudomonas aeruginosa)

The efficacy of phylloseptins against Gram-negative bacteria is generally weaker compared to their activity against Gram-positive strains. frontiersin.orgscielo.sa.cr The outer membrane of Gram-negative bacteria, which contains lipopolysaccharides (LPS), presents a significant barrier to many antimicrobial peptides. jabonline.in

Studies on various phylloseptin peptides have shown varied results. For example, Phylloseptin-1 demonstrated a strong effect against Escherichia coli and Pseudomonas aeruginosa with MICs ranging from 3 to 7.9 μM. nih.gov However, another peptide, Phylloseptin-PBa, showed weak activity against E. coli, with a high MIC value of 128 mg/L. mdpi.com Similarly, Phylloseptin-PV1 was less effective against Gram-negative bacteria. frontiersin.org

Organism Phylloseptin Peptide Minimum Inhibitory Concentration (MIC) Reference
Escherichia coliPhylloseptin-13 - 7.9 µM nih.gov
Pseudomonas aeruginosaPhylloseptin-13 - 7.9 µM embrapa.br
Escherichia coliPhylloseptin-PBa128 mg/L mdpi.com
Escherichia coliPhylloseptin-TO216 µM mdpi.com

Antifungal Activity (e.g., Candida albicans)

This compound and its related peptides have also demonstrated notable antifungal properties. They have been shown to be effective against the pathogenic yeast Candida albicans. frontiersin.orgmdpi.com

For instance, Phylloseptin-PBa exhibited potent activity against C. albicans with a minimal inhibitory concentration (MIC) of 8 mg/L. mdpi.com Another related peptide, phylloseptin-PV1, also showed potent activity against this yeast. frontiersin.org The antifungal action of these peptides contributes to their broad-spectrum antimicrobial profile.

Organism Phylloseptin Peptide Minimum Inhibitory Concentration (MIC) Reference
Candida albicansPhylloseptin-PBa8 mg/L mdpi.com
Candida albicansPhylloseptin-PV1Potent activity frontiersin.org
Candida albicansPhylloseptin-PTDisplayed activity nih.gov

Anti-biofilm Activity and Biofilm Eradication Mechanisms

Bacterial biofilms are notoriously difficult to treat due to their protective extracellular matrix. Several phylloseptin peptides have shown the ability to both inhibit the formation of biofilms and eradicate existing ones. frontiersin.orgnih.gov This is a crucial activity, as biofilms are a major factor in persistent and chronic infections.

Phylloseptin-1 (PSN-1) was found to have a minimal biofilm eradication concentration (MBEC) of 5 µM against Staphylococcus aureus biofilms, which was the same as its MIC for planktonic cells. nih.gov Phylloseptin-PV1 was also effective at inhibiting and eradicating S. aureus and MRSA biofilms. frontiersin.org The mechanism is believed to involve the disruption of the biofilm structure. frontiersin.org

Antiparasitic Efficacy

In addition to their antimicrobial properties, some phylloseptins have demonstrated activity against protozoan parasites. nih.govnih.gov This expands the potential therapeutic applications of this peptide family.

Leishmanicidal Effects (e.g., Leishmania amazonensis promastigotes and amastigotes)

Phylloseptin-1 has been shown to be effective against Leishmania amazonensis, the causative agent of leishmaniasis. It is active against both the promastigote (the motile, flagellated form found in the insect vector) and the amastigote (the non-motile, intracellular form in the mammalian host) stages of the parasite. nih.govnih.gov

One study reported that Phylloseptin-1 (PSN-1) reduced the number of infected macrophages and the number of amastigotes per cell. nih.govnih.gov It was suggested that the peptide could modulate the host's immune response, enhancing the ability of macrophages to eliminate the parasites. mdpi.com Specifically, PSN-1 treatment led to an increase in the levels of pro-inflammatory cytokines like TNF-α and IL-12. nih.gov Another study showed that PSN-1 at a concentration of 0.5 μg/mL had antileishmanial activity comparable to a standard drug. embrapa.br

Antiplasmodial Effects (e.g., Plasmodium falciparum)

This compound, a member of the phylloseptin family of antimicrobial peptides, has demonstrated notable antiplasmodial activity. Research into phylloseptin-1 (PS-1), a closely related peptide isolated from the skin secretion of Phyllomedusa azurea, reveals its potential in combating the malaria parasite, Plasmodium falciparum. nih.govembrapa.br The development of drug resistance by infectious agents like P. falciparum to conventional therapies has spurred the search for novel compounds, with antimicrobial peptides such as phylloseptins emerging as promising candidates. nih.govembrapa.br

Studies have shown that the antiplasmodial effect of phylloseptin-1 becomes evident at a concentration of 16 µg/mL. nih.gov At a concentration of 64 µg/mL, its activity is comparable to that of artesunate, a standard antimalarial drug. nih.gov The growth of P. falciparum is inhibited in a dose-dependent manner. embrapa.br For instance, incubation with phylloseptin-1 for 72 hours at a concentration of 128 µg/mL resulted in a 97% inhibition of parasite growth. embrapa.br The unique chemical structure of phylloseptins, unrelated to existing antimicrobial drugs, suggests a lower likelihood of cross-resistance development. nih.gov This characteristic, combined with its potent antiparasitic activity, positions this compound and its analogues as strong candidates for the development of new treatments for malaria. nih.govembrapa.br

Anticancer Activity

The phylloseptin family of peptides, including this compound, has garnered attention for its anticancer properties. nih.govspandidos-publications.com These peptides exhibit broad-spectrum antimicrobial activity and have also been found to possess cytotoxic effects against various cancer cells. nih.govmdpi.com A notable characteristic of some phylloseptins is their selective cytotoxicity, showing higher potency against cancer cells compared to normal human cells. spandidos-publications.commdpi.com This selectivity is a crucial attribute for potential anticancer agents, aiming to minimize damage to healthy tissues.

Antiproliferative Effects on Human Cancer Cell Lines (e.g., Lung, Breast, Neuroglioma, Prostate Carcinoma)

Phylloseptin peptides have demonstrated significant antiproliferative effects across a range of human cancer cell lines. For example, Phylloseptin-PBa, a novel peptide from the Phyllomedusa baltea frog, has shown marked activity against lung cancer (H460), prostate cancer (PC3), and neuroglioma (U251MG) cell lines. spandidos-publications.commdpi.com Similarly, phylloseptin-PTa and phylloseptin-PHa exhibited cytostatic effects on the non-small cell lung cancer cell line NCI-H157. nih.govnih.gov

The potency of these peptides can vary between different cancer cell lines. Research on Phylloseptin-PV1 indicated it was more potent against MCF-7 (breast cancer), H157 (lung cancer), and U251MG (neuroglioma) cells. frontiersin.org This differential sensitivity may be attributed to variations in the cell membrane structures and compositions of the cancer cells. mdpi.com The antiproliferative activity of these peptides is often observed to be dose-dependent. nih.gov

Table 1: Antiproliferative Activity of Phylloseptin Peptides on Various Human Cancer Cell Lines

Peptide Cancer Cell Line Cancer Type Reference
Phylloseptin-PBa H460 Lung Cancer mdpi.com
Phylloseptin-PBa PC3 Prostate Carcinoma mdpi.com
Phylloseptin-PBa U251MG Neuroglioma mdpi.com
Phylloseptin-PTa NCI-H157 Non-Small Cell Lung Cancer nih.govnih.gov
Phylloseptin-PHa NCI-H157 Non-Small Cell Lung Cancer nih.govnih.gov
Phylloseptin-PV1 MCF-7 Breast Cancer frontiersin.org
Phylloseptin-PV1 H157 Lung Cancer frontiersin.org
Phylloseptin-PV1 U251MG Neuroglioma frontiersin.org

Mechanisms of Cancer Cell Growth Inhibition (e.g., Apoptosis Induction)

A primary mechanism through which phylloseptin peptides inhibit cancer cell growth is the induction of apoptosis, or programmed cell death. frontiersin.orgnih.gov Dysregulation of apoptosis is a hallmark of cancer, allowing for uncontrolled cell proliferation. frontiersin.orgaging-us.com Antimicrobial peptides can trigger apoptosis through various pathways.

One of the key mechanisms involves the disruption of the cancer cell membrane. frontiersin.org Cationic and amphipathic by nature, these peptides can interact with the anionic components of cancer cell membranes, leading to membrane permeabilization or the formation of pores, which ultimately results in cell death. nih.gov This membrane-disruptive activity is a common feature among many antimicrobial peptides with anticancer properties. frontiersin.org

Furthermore, some antimicrobial peptides can induce apoptosis via the mitochondrial pathway. spandidos-publications.com This intrinsic pathway is a critical regulator of cell death. aging-us.com The process can involve the disruption of the mitochondrial membrane, leading to the release of pro-apoptotic factors. spandidos-publications.com For instance, some peptides have been shown to activate caspases, which are key enzymes in the execution phase of apoptosis. nih.gov The activation of caspase-3, -8, and -9 has been observed following treatment with certain anticancer compounds, indicating the involvement of both extrinsic and intrinsic apoptotic pathways. nih.gov

Anti-angiogenic Properties

Angiogenesis, the formation of new blood vessels, is a critical process for tumor growth and metastasis. rjpharmacognosy.irijstemcell.com The inhibition of angiogenesis is therefore a key strategy in cancer therapy. rjpharmacognosy.ir While direct studies on the anti-angiogenic properties of this compound are limited, the broader class of antimicrobial peptides has shown potential in this area. frontiersin.org

Some peptides exert their anti-angiogenic effects by inhibiting the proliferation and migration of endothelial cells, which are the building blocks of blood vessels. rjpharmacognosy.irmdpi.com For example, certain natural compounds can down-regulate the expression of key angiogenesis-promoting genes such as vascular endothelial growth factor (VEGF) and its receptor (VEGFR2). rjpharmacognosy.irmdpi.com The inhibition of these signaling pathways can effectively starve tumors of the blood supply they need to grow. mdpi.com Given that some antimicrobial peptides can inhibit angiogenesis by affecting endothelial cells, it is plausible that this compound may also possess such properties, though further specific research is required. frontiersin.org

Immunomodulatory Properties

Beyond their direct antimicrobial and anticancer effects, phylloseptins and other antimicrobial peptides, also known as host defense peptides, possess significant immunomodulatory properties. nih.govnih.govfrontiersin.org These peptides are integral components of the innate immune system and can modulate both innate and adaptive immune responses to protect the host from infection and other diseases. nih.govjmb.or.krresearchgate.net

Modulation of Host Immune Responses

Phylloseptins can influence the host's immune response by interacting with various immune cells and signaling pathways. nih.govnih.govfrontiersin.org For instance, Phylloseptin-1 (PSN-1) has been shown to modulate the immune response in the context of Leishmania infection. nih.govmdpi.com

One of the ways these peptides modulate the immune system is by influencing the production of cytokines, which are key signaling molecules in the immune system. nih.gov Research has shown that PSN-1 can increase the release of Tumor Necrosis Factor-alpha (TNF-α), a cytokine that enhances the defense response of macrophages against pathogens. nih.govmdpi.com This suggests that the peptide's therapeutic effect may be partly due to its ability to stimulate a beneficial immune response. nih.gov

Furthermore, PSN-1 has been observed to affect the levels of Interleukin-12 (IL-12), a cytokine that promotes the Th1 type of immune response, which is crucial for controlling intracellular pathogens. nih.gov The ability of phylloseptins to modulate the production of such key cytokines highlights their potential to not only directly target pathogens and cancer cells but also to orchestrate a more effective host immune response against them. nih.govresearchgate.net

Structure Activity Relationship Sar and Rational Peptide Design

Development of Phylloseptin Analogs and Derivatives

The insights gained from SAR studies provide a roadmap for the rational design of Phylloseptin-P1 analogs with potentially superior properties, such as broader spectrum activity, increased potency, and enhanced stability. mdpi.com

The creation of novel peptide analogs is predominantly achieved through chemical synthesis. Solid-Phase Peptide Synthesis (SPPS) is the standard and most efficient method for producing both the natural this compound peptide and its designed derivatives. researchgate.netmdpi.com This technique involves the stepwise addition of protected amino acids to a growing peptide chain that is covalently attached to an insoluble resin support. mdpi.com

SPPS allows for precise control over the amino acid sequence, enabling the site-specific substitution of residues. mdpi.com This method facilitates the incorporation of non-standard or D-amino acids, which can be used to enhance peptide stability against enzymatic degradation. mdpi.com Following assembly, the crude peptide is cleaved from the resin, purified, typically by reverse-phase high-performance liquid chromatography (RP-HPLC), and its mass is confirmed by mass spectrometry to ensure the correct product has been synthesized. researchgate.netmdpi.com

Rational design strategies for modifying this compound are guided by the principles of its SAR. The primary goals are to amplify its antimicrobial efficacy while maintaining or improving its selectivity for microbial cells. doi.orgmdpi.com

Key strategies include:

Cationicity Enhancement: Systematically substituting neutral or hydrophobic amino acids on the hydrophilic face of the helix with positively charged residues, most commonly Lysine or Arginine. This aims to increase electrostatic attraction to bacterial membranes. Studies on phylloseptin-PT analogs demonstrated that such substitutions could significantly broaden the antimicrobial spectrum and increase potency. mdpi.com

Hydrophobicity Modulation: Fine-tuning the hydrophobicity by substituting amino acids on the nonpolar face. For example, replacing an Alanine with a more hydrophobic Leucine could enhance membrane insertion, but this must be carefully balanced to avoid increased toxicity. doi.org

Improving Stability: Introducing D-amino acids in place of their natural L-isomers. This can make the peptide resistant to degradation by proteases, which are common in biological systems, thereby increasing its in-vivo half-life. D-lysine substitutions in phylloseptin-PT analogs have been shown to confer potent activity and enhanced bioavailability. mdpi.com

By applying these strategies, researchers can develop novel analogs of this compound, creating a library of modified peptides to be screened for optimized antimicrobial and therapeutic characteristics.

Computational Modeling and Bioinformatic Approaches in Phylloseptin Research

Molecular Dynamics Simulations of Peptide-Membrane Interactions

Molecular dynamics (MD) simulations are a powerful computational method used to study the physical movement of atoms and molecules over time. In the context of Phylloseptin-P1, MD simulations provide a high-resolution view of how the peptide interacts with, inserts into, and disrupts bacterial cell membranes, which is believed to be its primary mechanism of action.

These simulations model the peptide and a lipid bilayer—representing the bacterial membrane—in a virtual environment. By solving Newton's equations of motion for the system, MD tracks the trajectory of every atom, revealing dynamic processes that are difficult to observe experimentally. nih.gov Key insights gained from MD simulations of AMPs include:

Initial Binding and Orientation: Simulations can show how the cationic residues of phylloseptins are attracted to the anionic components of bacterial membranes, such as phosphatidylglycerol (POPG), through electrostatic interactions. mdpi.com The peptide typically adopts an amphipathic α-helical conformation upon binding to the membrane surface. mdpi.com

Membrane Insertion and Pore Formation: MD can elucidate the mechanism of membrane disruption, such as the "carpet" model, where peptides accumulate on and disrupt the membrane surface, or the "toroidal pore" model, where peptides insert into the bilayer to form water-filled channels. mdpi.com The specific mechanism often depends on the peptide's sequence, concentration, and the lipid composition of the membrane. mdpi.comrsc.org

Lipid-Specific Interactions: All-atom and coarse-grained simulations can identify preferential interactions between the peptide and specific lipid types within a complex membrane. nih.gov For instance, a simulation might reveal that a peptide preferentially associates with charged lipids, which can explain its selectivity for bacterial over mammalian cells. rsc.org

A typical MD simulation setup to study a phylloseptin peptide's interaction with a model bacterial membrane is detailed in the table below.

Simulation ParameterTypical Value/SettingPurpose
System Phylloseptin peptide, POPE/POPG lipid bilayer, water, ions (Na+, Cl-)To model the peptide in a simplified bacterial membrane environment.
Force Field CHARMM, GROMOS, AMBERA set of parameters to describe the potential energy of the system's particles.
Simulation Time 100s of nanoseconds to microsecondsTo observe significant events like peptide binding, insertion, and membrane disruption. nih.govmdpi.com
Ensemble NPT (Isothermal-isobaric)Keeps the number of particles, pressure, and temperature constant, mimicking physiological conditions.
Analysis RMSD, RMSF, tilt angle, insertion depth, order parametersTo quantify the peptide's structural stability, orientation, and its effect on membrane structure.

While specific MD studies on this compound are not extensively published, research on homologous peptides like Phylloseptin-1 (B1576951), -2, and -3 has utilized techniques such as solid-state NMR, which complements MD simulations, to determine their precise orientation and topology within lipid bilayers. Such studies provide a strong foundation for predicting the behavior of this compound.

Secondary Structure Prediction Algorithms (e.g., I-TASSER)

Predicting the three-dimensional (3D) structure of a peptide is crucial for understanding its function. Algorithms like the Iterative Threading ASSEmbly Refinement (I-TASSER) server are widely used for this purpose. nih.govfrontiersin.org I-TASSER is a hierarchical method that predicts protein and peptide structure and function by first identifying structural templates from known proteins in the Protein Data Bank (PDB) and then constructing 3D models through iterative assembly simulations. nih.gov

For phylloseptins, I-TASSER has been successfully used to predict their secondary and tertiary structures. nih.govresearchgate.netmdpi.com The general findings from these predictions are consistent across the phylloseptin family:

α-Helical Conformation: Predictions consistently show that phylloseptins adopt a significant α-helical structure, which is a hallmark of many membrane-active AMPs. nih.govfrontiersin.orgmdpi.com For example, the predicted structure for Phylloseptin-PBa revealed a large proportion of α-helical domain. nih.gov

Amphipathicity: The 3D models generated by I-TASSER clearly visualize the amphipathic nature of the helix. The hydrophobic amino acid side chains are segregated to one face of the helix, while the hydrophilic and cationic residues are on the opposite face. nih.govresearchgate.net This spatial arrangement is critical for the peptide's ability to interact with both the hydrophobic lipid tails and the polar head groups of the membrane.

The table below summarizes the application of I-TASSER in predicting the structure of various phylloseptin peptides.

PeptideKey Prediction from I-TASSERSignificance
Phylloseptin-PBa Predominantly α-helical domain with clear amphipathicity. nih.govThe high helical content and hydrophobicity are thought to enhance interaction with bacterial membranes. nih.gov
Phylloseptin-PV1 Predicted helical domain and 3D conformation used for subsequent docking simulations with a lipid bilayer. researchgate.netDemonstrates how predictive modeling provides the structural basis for further computational analysis of peptide-membrane interactions. researchgate.net
Phylloseptin-PC Exhibited a coil-helix-coil structural feature. mdpi.comThe predicted 3D model supports the amphipathic nature observed in helical wheel projections and experimental CD spectra. mdpi.com

These bioinformatic predictions are invaluable first steps that guide further experimental validation, such as through circular dichroism (CD) spectroscopy, which can confirm the predicted secondary structure in different environments. mdpi.compeerj.com

Quantitative Structure-Activity Relationship (QSAR) Modeling

Quantitative Structure-Activity Relationship (QSAR) is a computational modeling method that aims to find a mathematical relationship between the chemical structure of a series of compounds and their biological activity. nih.gov For antimicrobial peptides like this compound, QSAR models are developed to predict antimicrobial potency, cytotoxicity, and selectivity based on physicochemical descriptors derived from the peptide sequence. researchgate.netresearchgate.netacs.org

The development of a QSAR model involves several key steps:

Data Collection: A dataset of peptides with known amino acid sequences and experimentally measured biological activities (e.g., Minimum Inhibitory Concentration - MIC) is compiled.

Descriptor Calculation: Various physicochemical properties (descriptors) are calculated for each peptide. These can include hydrophobicity, net charge, molecular weight, isoelectric point, and more complex descriptors related to 3D structure.

Model Building: Statistical techniques, such as multiple linear regression or partial least squares, are used to build a mathematical equation that correlates the descriptors with the observed biological activity. nih.gov

Validation: The model's predictive power is rigorously tested using internal and external validation sets of peptides that were not used in the model's creation. nih.gov

DescriptorInfluence on ActivityReference
Hydrophobicity/Lipophilicity Positively correlates with general antimicrobial and cytolytic activity. researchgate.netacs.org researchgate.netacs.org
Net Positive Charge Crucial for initial attraction to negatively charged bacterial membranes; an imbalance can decrease selectivity. researchgate.net researchgate.net
Amphipathicity High amphipathicity is linked to potent antimicrobial action. researchgate.net researchgate.net
Lipophilicity of Polar Residues A decrease in this property is correlated with improved selectivity (less toxicity to host cells). acs.org acs.org

These models serve as powerful predictive tools, enabling the in silico screening of virtual peptide libraries and guiding the rational design of new this compound analogues with enhanced antimicrobial efficacy and reduced toxicity.

Machine Learning and Genetic Algorithms for Peptide Design

The vast number of possible amino acid sequences makes the experimental screening for new and improved peptides a time-consuming and expensive process. nih.govnih.gov Machine learning (ML) and genetic algorithms (GAs) offer a powerful computational alternative to navigate this immense sequence space and accelerate the design of peptides with desired properties. nih.govscg.chfrontiersin.org

The general workflow involves:

Training ML Models: ML models, such as support vector machines or neural networks, are trained on large datasets of known AMPs. researchgate.net These models learn the complex relationships between peptide sequence features (like amino acid composition and physicochemical properties) and functional outcomes like antimicrobial activity or hemolytic (toxic) activity. frontiersin.orgresearchgate.net

Generating New Sequences with GAs: A genetic algorithm is then used to generate new peptide sequences. The process mimics natural evolution:

An initial population of peptide sequences is created.

The ML model acts as a "fitness function," evaluating each peptide's predicted activity and toxicity.

The "fittest" peptides are selected to "reproduce" by creating new sequences through crossover (swapping parts of sequences) and mutation (randomly changing amino acids).

This iterative process evolves the peptide population over many generations toward sequences with optimal predicted properties. nih.gov

This approach allows for the targeted design of peptides. For example, researchers can optimize for high potency against a specific pathogen like Staphylococcus aureus while simultaneously selecting against hemolytic activity. nih.gov The integration of ML and GAs offers a promising avenue for designing novel peptides, especially when insufficient data is available for other approaches. nih.gov This strategy can strategically introduce modifications, such as adding positively charged amino acids, to enhance function. nih.gov

Computational ToolRole in Peptide DesignExample Application
Machine Learning (e.g., Gradient Boosting Classifiers) Predicts biological activity (antimicrobial, hemolytic) from the primary sequence. researchgate.netTraining a model to accurately classify peptides as hemolytic or non-hemolytic. researchgate.net
Genetic Algorithm (GA) Explores the vast peptide sequence space to find novel sequences with optimized properties.Generating new peptide sequences and using the ML model to select for candidates with high predicted antimicrobial activity and low predicted toxicity. frontiersin.org
Combined ML-GA Approach An integrated, iterative cycle of generation and prediction to guide the directed evolution of peptides toward a specific goal. nih.govDevelopment of structurally enhanced antimicrobial peptides with high efficacy. nih.gov

By applying these methods to this compound, it would be possible to generate and screen thousands of virtual analogues to identify candidates with superior therapeutic profiles, such as broader-spectrum activity or enhanced stability.

Molecular Docking Studies for Receptor Interactions

While the primary target of most phylloseptins is the cell membrane, some AMPs can also interact with specific intracellular or surface receptors to exert their effects. Molecular docking is a computational technique used to predict the preferred orientation and binding affinity of one molecule (a ligand, like this compound) when it binds to another (a receptor, typically a protein). nih.govresearchgate.net

The docking process involves:

Preparing Structures: Obtaining or predicting the 3D structures of both the peptide ligand (e.g., from I-TASSER) and the potential protein receptor (from databases like the PDB).

Sampling Conformations: A docking algorithm systematically samples a large number of possible orientations and conformations of the peptide within the receptor's binding site. researchgate.net

Scoring: Each conformation is evaluated using a scoring function that estimates the binding free energy. Lower scores typically indicate a more stable and favorable interaction. plos.orgmdpi.com

Molecular docking can be used to:

Identify Potential Molecular Targets: By docking this compound against a library of known bacterial or fungal proteins, researchers can hypothesize potential intracellular targets.

Elucidate Binding Modes: Docking reveals the specific amino acid residues involved in the interaction, showing which hydrogen bonds, electrostatic interactions, or hydrophobic contacts stabilize the peptide-receptor complex. nih.gov

Guide Drug Design: Understanding how a peptide binds to its receptor allows for the rational design of analogues with improved binding affinity and specificity.

For example, docking studies have been used to investigate the interactions of plant-derived AMPs with bacterial proteins like penicillin-binding protein, revealing strong binding interactions and identifying key interacting residues. nih.gov In another study, docking was used to evaluate the interaction of an antiviral peptide with ten different cellular receptors for a virus, helping to narrow down its likely mechanism of action. nih.gov While specific molecular docking studies focusing on this compound and a non-membrane receptor are not prominent, this methodology holds significant potential for exploring secondary mechanisms of action or for designing phylloseptin-based peptides that can target specific proteins.

Evolutionary Context and Biotechnological Potential

Phylloseptins as Components of Amphibian Innate Immunity

Phylloseptins are a family of antimicrobial peptides (AMPs) that form a crucial part of the innate immune system of amphibians, particularly leaf frogs of the Phyllomedusinae subfamily. mdpi.comfrontiersin.orgnih.gov These peptides are found in the skin secretions of these frogs and play a vital role in defending against a wide array of pathogens present in their environment. nih.govmdpi.com The skin of an amphibian is a multi-functional organ, essential for respiration and hydration, making it susceptible to microbial colonization. nih.gov The secretion of phylloseptins and other AMPs helps to control the microbial flora on the skin's surface, preventing infections. nih.govimrpress.com

The diversity of phylloseptin peptides, even among closely related frog species, is a testament to the evolutionary pressure to adapt to different microbial threats. mdpi.com This variation in the mature peptide sequences reflects natural molecular evolutionary strategies. mdpi.com Phylloseptins typically consist of 19–21 amino acid residues and share common structural features, including a highly conserved N-terminal sequence (FLSL{I/L}P) and C-terminal amidation. mdpi.comfrontiersin.org This amidation is a common post-translational modification in many AMPs and can enhance the peptide's helical stability and cationicity, thereby improving its antimicrobial activity. mdpi.com

The antimicrobial action of phylloseptins is primarily attributed to their ability to interact with and disrupt the cell membranes of microorganisms. frontiersin.orgembrapa.br These peptides are typically cationic and adopt an amphipathic α-helical structure upon contact with the negatively charged components of microbial cell membranes, such as lipopolysaccharides (LPS) and teichoic acid. frontiersin.orgird.fr This interaction leads to membrane permeabilization and ultimately cell death. frontiersin.orgmdpi.com

Phylloseptin-P1, isolated from the Jaguar leaf frog (Phyllomedusa palliata), is a member of this peptide family. uniprot.org Like other phylloseptins, it is an amphibian defense peptide with antimicrobial properties. uniprot.org The study of these naturally occurring peptides provides valuable insights into the innate immune mechanisms of amphibians and offers a rich source of potential templates for the development of new therapeutic agents. mdpi.comnih.gov

Conceptual Frameworks for Phylloseptin-Derived Therapeutic Development

The unique properties of phylloseptins, including their potent and broad-spectrum antimicrobial activity, have made them attractive candidates for therapeutic development. nih.govmdpi.com The conceptual framework for developing phylloseptin-derived therapeutics revolves around harnessing their natural functions while optimizing their properties for clinical use. This involves understanding their structure-activity relationships to design novel molecules with enhanced efficacy and reduced toxicity. mdpi.comdovepress.com

Design Principles for Novel Antimicrobials

The design of novel antimicrobials based on phylloseptins is guided by several key principles aimed at enhancing their therapeutic potential. A critical aspect is balancing hydrophobicity and net positive charge, as these factors significantly influence antimicrobial activity and selectivity. dovepress.comresearchgate.net

Cationicity and Hydrophobicity: Increasing the net positive charge of phylloseptin analogs can enhance their interaction with negatively charged bacterial membranes, leading to improved antimicrobial potency. dovepress.complos.org However, a concurrent increase in hydrophobicity can also lead to higher toxicity towards mammalian cells. plos.orgnih.gov Therefore, a key design strategy is to optimize the balance between these two properties to achieve maximum antimicrobial efficacy with minimal cytotoxicity. dovepress.comresearchgate.net Studies on phylloseptin analogs have shown that increasing the charge while maintaining a moderate level of hydrophobicity can improve the therapeutic index. dovepress.com

Amphipathicity and Helicity: The ability of phylloseptins to form an amphipathic α-helix is crucial for their membrane-disrupting activity. nih.govmdpi.com Design principles often focus on modifications that stabilize this helical conformation. The introduction of specific amino acid residues can enhance helicity and amphipathicity, leading to more potent antimicrobial agents. nih.gov

Truncated Analogs: Research has shown that truncated versions of some antimicrobial peptides can retain or even have improved activity with lower cytotoxicity. peerj.com This suggests that the entire sequence of the native peptide may not be necessary for its antimicrobial function. Designing smaller, more focused peptide fragments could lead to more cost-effective and potentially less toxic drug candidates.

Fusion Peptides: The fusion of phylloseptin sequences with other peptides, such as cell-penetrating peptides like TAT, has been explored to enhance their biological activity and delivery to target cells. peerj.com

These design principles are often guided by computational tools and experimental validation to create novel peptide-based antimicrobials with improved therapeutic profiles.

Potential for Anti-biofilm Agents

Bacterial biofilms are communities of microorganisms encased in a self-produced matrix, which makes them notoriously resistant to conventional antibiotics. mdpi.com Antimicrobial peptides, including phylloseptins, have shown significant potential as anti-biofilm agents. mdpi.com

Several phylloseptin peptides have demonstrated the ability to both inhibit the formation of biofilms and eradicate established ones. frontiersin.orgmdpi.com For example, Phylloseptin-PV1 has been shown to inhibit and eradicate biofilms of Staphylococcus aureus and methicillin-resistant S. aureus (MRSA). frontiersin.org Similarly, PSN-1 was found to be highly potent in eradicating S. aureus biofilms. nih.gov The mechanism of anti-biofilm activity is thought to involve the disruption of the biofilm matrix and the killing of the embedded bacteria. frontiersin.org

The effectiveness of phylloseptins against biofilms at concentrations similar to their minimum inhibitory concentrations (MICs) against planktonic bacteria makes them promising candidates for developing new treatments for biofilm-associated infections. nih.govnih.gov The ability to eradicate mature biofilms is particularly significant, as these are a major cause of chronic and recurrent infections. mdpi.com

Opportunities in Anticancer Agent Development

Emerging research has highlighted the potential of phylloseptins as anticancer agents. nih.govmdpi.com Several members of the phylloseptin family have demonstrated cytotoxic activity against various cancer cell lines. mdpi.comspandidos-publications.com

The proposed mechanism for the anticancer activity of these peptides is their ability to selectively target and disrupt the membranes of cancer cells. mdpi.com Cancer cell membranes often have a higher negative charge compared to normal cells due to the increased presence of anionic molecules like phosphatidylserine (B164497) on their outer surface. nih.govmdpi.com This difference in membrane composition allows the cationic phylloseptin peptides to preferentially bind to and permeabilize cancer cells, leading to cell death. mdpi.comnih.gov

For instance, Phylloseptin-PBa has been shown to exhibit anti-proliferative activity against human cancer cell lines such as H460 (lung cancer), PC3 (prostate cancer), and U251MG (glioblastoma), while showing lower activity against normal human cells. nih.govmdpi.com Other phylloseptins have also been found to be cytotoxic to various tumor cell lines. nih.govnih.gov

The development of phylloseptin-based anticancer agents offers a promising avenue for cancer therapy, potentially leading to treatments with greater selectivity and fewer side effects compared to conventional chemotherapy. mdpi.comfrontiersin.org

Role in Immunomodulatory Therapies

Beyond their direct antimicrobial and anticancer activities, some phylloseptins have been shown to possess immunomodulatory properties, suggesting their potential role in therapies that modulate the immune response. nih.gov

Studies have shown that certain phylloseptin peptides can influence the production of cytokines, which are key signaling molecules in the immune system. For example, Phylloseptin-4TR was found to inhibit the production of pro-inflammatory cytokines such as TNF-α and IL-1β. nih.gov In contrast, other phylloseptins, like Phylloseptin-2.1TR and Phylloseptin-3.3TR, were effective at stimulating the production of the anti-inflammatory cytokine IL-10. nih.gov

This ability to modulate cytokine production indicates that phylloseptins could be developed as agents to either suppress excessive inflammation or to enhance a desired immune response. For instance, peptides that inhibit pro-inflammatory cytokines could be valuable in treating inflammatory disorders, while those that stimulate anti-inflammatory cytokines could have therapeutic applications in autoimmune diseases. nih.gov The immunomodulatory effects of phylloseptins are an active area of research, with the potential to expand their therapeutic applications beyond infectious diseases and cancer. frontiersin.orgnih.gov

Q & A

Basic: What experimental methodologies are recommended for characterizing the secondary structure of Phylloseptin-P1?

To determine the secondary structure, circular dichroism (CD) spectroscopy is widely used. This method analyzes peptide conformation (e.g., α-helix, β-sheet) in aqueous and membrane-mimetic environments like SDS micelles or liposomes. Ensure peptide purity (>95%) via HPLC prior to analysis. For reproducibility, use standardized buffer conditions (e.g., 10 mM phosphate buffer, pH 7.4) and temperature control. Data interpretation should reference established spectra databases (e.g., Beilstein Institute guidelines for structural validation) .

Basic: How can researchers design initial antimicrobial activity assays for this compound against Gram-negative bacteria?

Use broth microdilution assays per CLSI guidelines. Prepare serial dilutions of this compound (0.5–128 µg/mL) in Mueller-Hinton broth. Inoculate with standardized bacterial suspensions (1–5 × 10⁵ CFU/mL). Include controls: sterile medium (negative), gentamicin (positive). Measure MIC (minimum inhibitory concentration) after 18–24 hrs at 37°C. For membrane disruption studies, combine with SYTOX Green uptake assays to correlate bactericidal activity with membrane permeability .

Advanced: How should researchers address contradictions in reported cytotoxicity data for this compound across cell lines?

Discrepancies may arise from variations in cell culture conditions (e.g., serum content affecting peptide stability) or assay endpoints (e.g., MTT vs. LDH release). Standardize protocols:

  • Use primary cells and immortalized lines (e.g., HEK-293, HaCaT) in parallel.
  • Pre-incubate peptides in culture medium for 24 hrs to assess stability.
  • Normalize cytotoxicity to peptide uptake efficiency (e.g., flow cytometry with FITC-labeled analogs).
  • Report hemolytic activity (e.g., % lysis at 100 µg/mL) to contextualize therapeutic indices .

Advanced: What statistical frameworks are appropriate for analyzing dose-response relationships in this compound bioactivity studies?

Nonlinear regression models (e.g., log[inhibitor] vs. response in GraphPad Prism) are optimal for IC₅₀/MIC calculations. For multi-variable datasets (e.g., synergy with antibiotics), apply Bliss independence or Chou-Talalay models. Include 95% confidence intervals and validate assumptions (e.g., normality via Shapiro-Wilk tests). For proteomics or transcriptomics data, use Benjamini-Hochberg correction to control false discovery rates .

Basic: What criteria should guide the selection of in vivo models for evaluating this compound’s anti-inflammatory effects?

Prioritize models with translational relevance to human disease:

  • Acute inflammation : Murine carrageenan-induced paw edema.
  • Chronic inflammation : Zebrafish tail-fin regeneration assays.
    Standardize peptide administration (e.g., intraperitoneal vs. topical), dosage (mg/kg), and endpoints (e.g., cytokine ELISA, histopathology). Include sham and dexamethasone-treated controls. Adhere to ARRIVE 2.0 guidelines for ethical reporting .

Advanced: How can researchers optimize peptide synthesis protocols to improve this compound yield and purity?

Use Fmoc-solid-phase synthesis with the following adjustments:

  • Resin choice : Rink amide MBHA for C-terminal amidation.
  • Coupling agents : HBTU/HOBt in DMF for >90% efficiency.
  • Cleavage : TFA/TIS/water (95:2.5:2.5) with 2 hrs agitation.
    Post-synthesis, purify via reverse-phase HPLC (C18 column, 10–60% acetonitrile/0.1% TFA gradient). Characterize via MALDI-TOF MS and validate folding via NMR (e.g., NOESY for α-helix confirmation) .

Advanced: What strategies mitigate off-target effects in studies exploring this compound’s antiviral mechanisms?

  • Specificity controls : Include scrambled or alanine-substituted peptide analogs.
  • Genome-wide siRNA screens : Identify host factors essential for peptide activity.
  • Single-cell RNA-seq : Differentiate direct antiviral effects from bystander immune activation.
    Validate findings using pseudotyped viruses lacking target envelopes (e.g., VSV-G) to isolate entry inhibition .

Basic: How should researchers structure a literature review to identify gaps in this compound’s mechanism of action?

Adopt the PICOT framework:

  • Population : Cell/virus types studied.
  • Intervention : Peptide concentrations, exposure times.
  • Comparison : Existing antimicrobial peptides (e.g., melittin).
  • Outcome : Efficacy metrics (e.g., MIC, IC₅₀).
  • Time : Kinetic data on membrane disruption.
    Use databases like PubMed with MeSH terms ("this compound/chemistry"[Mesh] OR "Antimicrobial Peptides/pharmacology"[Mesh]). Highlight discrepancies in reported lipid specificity (e.g., phosphatidylcholine vs. cardiolipin binding) .

Advanced: What methodologies validate the ecological relevance of this compound in its native amphibian hosts?

  • Transcriptomics : Compare peptide expression levels in frog skin under sterile vs. pathogen-exposed conditions.
  • Microbiome profiling : 16S rRNA sequencing to assess shifts in symbiotic bacteria post-peptide secretion.
  • In situ hybridization : Localize peptide production to granular glands.
    Reference IUCN guidelines for ethical field sampling .

Advanced: How can machine learning models predict this compound derivatives with enhanced stability?

Train neural networks on datasets (e.g., APD3, DRAMP) using features:

  • Physicochemical : Hydrophobicity, charge, aliphatic index.
  • Structural : Predicted B-factor from MD simulations.
    Validate top candidates via molecular dynamics (GROMACS) to assess thermostability. Publish forcefield parameters and trajectory analysis in supplementary materials per Beilstein Journal guidelines .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.